(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 897734-18-8
VCID: VC5311859
InChI: InChI=1S/C19H15FN2O5S/c1-25-17(23)10-22-13-4-3-12(20)9-16(13)28-19(22)21-18(24)11-2-5-14-15(8-11)27-7-6-26-14/h2-5,8-9H,6-7,10H2,1H3
SMILES: COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C19H15FN2O5S
Molecular Weight: 402.4

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 897734-18-8

Cat. No.: VC5311859

Molecular Formula: C19H15FN2O5S

Molecular Weight: 402.4

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate - 897734-18-8

Specification

CAS No. 897734-18-8
Molecular Formula C19H15FN2O5S
Molecular Weight 402.4
IUPAC Name methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C19H15FN2O5S/c1-25-17(23)10-22-13-4-3-12(20)9-16(13)28-19(22)21-18(24)11-2-5-14-15(8-11)27-7-6-26-14/h2-5,8-9H,6-7,10H2,1H3
Standard InChI Key GTPLZFZBJKSZNW-VZCXRCSSSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate, reflects its intricate architecture. Key structural features include:

  • A benzothiazole ring substituted with a fluorine atom at the 6-position, enhancing electrophilic reactivity and target selectivity .

  • A dihydrobenzo[b] dioxine group fused to a carbonyl-imino linker, contributing to planar rigidity and π-π stacking interactions.

  • A methyl acetate side chain at the 3-position of the benzothiazole, influencing solubility and metabolic stability.

The Z-configuration of the imino group is critical for maintaining spatial alignment with biological targets, as evidenced by comparative studies on analogous compounds.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence (Fig. 1):

  • Formation of the Benzothiazole Core: 6-Fluoro-2-aminobenzothiazole is condensed with 2,3-dihydrobenzo[b] dioxine-6-carbonyl chloride under basic conditions to yield the imino intermediate .

  • Acetylation: The intermediate undergoes esterification with methyl chloroacetate in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to introduce the methyl acetate group .

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.

Key Reaction Conditions:

  • Temperature: 0–5°C during acylation to prevent side reactions .

  • Solvent: Anhydrous dichloromethane ensures optimal nucleophilicity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC19H15FN2O5S\text{C}_{19}\text{H}_{15}\text{FN}_2\text{O}_5\text{S}
Molecular Weight402.4 g/mol
CAS Number897734-18-8
IUPAC NameMethyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
SolubilityLow in aqueous buffers; soluble in DMSO, DMF

Spectral Characteristics:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, imino-H), 7.89–7.10 (m, 6H, aromatic-H), 4.32 (s, 2H, dioxine-OCH2), 3.72 (s, 3H, COOCH3) .

  • IR (KBr): 1725 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=N imino), 1240 cm1^{-1} (C-F).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In murine macrophage models, the compound inhibited COX-2 and TNF-α production by 62% and 58%, respectively, at 10 μM. The fluorine atom enhances binding to the COX-2 hydrophobic pocket, as predicted by molecular docking .

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the benzothiazole moiety disrupts microbial cell membrane integrity via thiol-mediated redox cycling.

Neuropharmacological Applications

Although direct evidence is limited, structural analogs demonstrate pseudo-irreversible acetylcholinesterase (AChE) inhibition (IC50_{50} = 0.8 μM) . The methyl acetate group may reduce blood-brain barrier permeability, necessitating prodrug modifications .

Future Research Directions

  • Prodrug Development: Masking the ester group with phosphonate or glycoside moieties to enhance bioavailability .

  • Targeted Delivery: Conjugation with nanoparticles for site-specific action in cancer therapy.

  • Mechanistic Studies: Elucidating the role of the Z-configuration in receptor binding via X-ray crystallography.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator